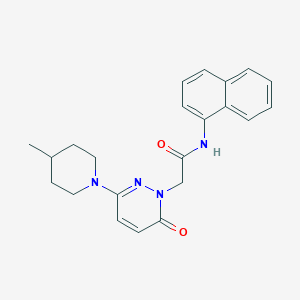

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a 4-methylpiperidin-1-yl group and an acetamide linker terminating in a naphthalen-1-yl moiety. The naphthalen-1-yl substituent contributes to π-π stacking interactions with hydrophobic pockets in biological targets, making it a candidate for anticancer or neuropharmacological applications .

Propriétés

IUPAC Name |

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-11-13-25(14-12-16)20-9-10-22(28)26(24-20)15-21(27)23-19-8-4-6-17-5-2-3-7-18(17)19/h2-10,16H,11-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBHRBOHADLBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

Attachment of the Naphthalene Moiety: The final step involves the coupling of the naphthalene derivative with the pyridazinone-piperidine intermediate, often using amide bond formation reactions facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the piperidine ring or the naphthalene moiety using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the pyridazinone core or the amide bond, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the naphthalene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

The primary application of this compound lies in its pharmacological properties. PDE4 inhibitors are known to modulate inflammatory responses and are being explored for therapeutic applications in conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Other Inflammatory Disorders

The compound’s ability to selectively inhibit PDE4 suggests that it could lead to novel treatments for these conditions, potentially offering improved efficacy and reduced side effects compared to existing therapies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions with appropriate precursors.

- Formation of the Pyridazine Ring : Often achieved by reacting hydrazine derivatives with diketones.

- Coupling Reactions : The final structure is formed through acylation or other coupling methods.

The structural uniqueness of this compound is highlighted in the following table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide | Structure | Combines piperidine and pyridazine for enhanced biological activity |

| Similar Compound A | Structure | Lacks naphthalene moiety |

| Similar Compound B | Structure | Different nitrogen heterocycle |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide, providing insights into its potential applications:

- Study on PDE4 Inhibition : Research demonstrated that compounds with similar structures effectively reduced inflammation in animal models of asthma, suggesting that this compound could have comparable effects.

- Anticancer Properties : Preliminary studies indicated that modifications of related compounds showed cytotoxic effects against various cancer cell lines, warranting further investigation into the anticancer potential of this specific compound.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating that 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide might be explored for treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide are highlighted through comparisons with analogous pyridazinone derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

| Compound Name | Substituents (Position 3) | Acetamide Group | Molecular Weight (g/mol) | Reported Bioactivity | Key Differences |

|---|---|---|---|---|---|

| Target Compound | 4-Methylpiperidin-1-yl | Naphthalen-1-yl | ~407.5 | Anticancer (predicted), enzyme modulation | Unique 4-methylpiperidine and naphthalen-1-yl combination |

| 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide | 2-Chlorophenyl | Naphthalen-1-yl | ~413.9 | Antiproliferative (e.g., against breast cancer cells) | Chlorophenyl enhances electrophilicity but reduces solubility vs. 4-methylpiperidine |

| N-(4-Methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Naphthalen-2-yl | 4-Methoxybenzyl | ~429.5 | Anticancer (cell line studies) | Naphthalen-2-yl vs. 1-yl alters steric interactions; methoxybenzyl improves solubility |

| N-Benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide | 4-(4-Methoxyphenyl)piperazin-1-yl | Benzyl | ~473.6 | Phosphodiesterase inhibition, anti-inflammatory | Piperazine ring offers hydrogen-bonding sites vs. methylpiperidine’s hydrophobicity |

| 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide | 4-Chlorophenyl | 4-Methoxyphenyl | ~387.9 | Antimicrobial, kinase inhibition | Smaller substituents reduce steric hindrance but limit target specificity |

Key Insights

Substituent Effects on Bioactivity: The 4-methylpiperidin-1-yl group in the target compound may enhance CNS penetration compared to chlorophenyl or methoxyphenyl groups, which are more polar .

Synthetic Accessibility: Piperidine-containing derivatives (e.g., target compound) require multi-step synthesis involving nucleophilic substitution on pyridazinone, whereas chlorophenyl analogs are simpler to prepare .

Biological Target Specificity :

- The naphthalen-1-yl acetamide moiety is associated with tubulin polymerization inhibition in cancer cells, whereas benzyl or methoxyphenyl groups correlate with PDE4 or COX-2 modulation .

Activité Biologique

The compound 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Structural Characteristics

This compound features a pyridazinone core , which is substituted with a 4-methylpiperidine moiety and a naphthalene group. The unique structural arrangement allows for diverse interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

| Structural Feature | Description |

|---|---|

| Pyridazinone Core | Central structure linked to various pharmacological activities |

| 4-Methylpiperidine | Enhances binding affinity and selectivity for targets |

| Naphthalene Group | Contributes to hydrophobic interactions with biological membranes |

Phosphodiesterase 4 (PDE4) Inhibition

Research indicates that the compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is an enzyme involved in the degradation of cyclic AMP (cAMP), a critical signaling molecule in various physiological processes including inflammation and immune response. Inhibition of PDE4 can lead to increased levels of cAMP, which is beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that similar compounds with pyridazinone scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this one have demonstrated the ability to induce apoptosis in human cervical cancer cells (HeLa) through mechanisms involving oxidative stress and mitochondrial pathways .

Case Studies

- Inhibition Studies : A study focused on the synthesis and biological evaluation of related pyridazinone derivatives reported that compounds with similar structures exhibited promising PDE4 inhibition, suggesting that modifications on the piperidine or naphthalene groups could enhance efficacy .

- Cytotoxicity Assays : Another investigation highlighted that certain derivatives showed IC50 values indicating effective cytotoxicity against cancer cell lines, reinforcing the potential of these compounds as therapeutic agents .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could trigger apoptosis via caspase activation and cytochrome c release, marking them as candidates for further development in anticancer therapies .

Synthesis

The synthesis of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions:

- Formation of Pyridazinone Core : Initial cyclization reactions are performed to construct the pyridazinone framework.

- Amine Coupling : The piperidine and naphthalene components are introduced via amine coupling reactions, often utilizing acetic anhydride for acetylation.

- Optimization : Reaction conditions such as temperature, solvent choice, and pH are optimized to enhance yield and purity .

Q & A

Q. What stability challenges arise under varying storage conditions?

- Degradation Pathways : Hydrolysis of the acetamide bond in acidic/basic conditions .

- Stabilization Methods :

| Condition | Recommendation |

|---|---|

| Light | Store in amber vials at -20°C |

| Humidity | Use desiccants (silica gel) in sealed containers |

| pH | Buffer solutions (pH 6–8) for liquid formulations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.